molecular formula C17H24NO3+ B12459018 N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium

N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium

Cat. No.: B12459018
M. Wt: 290.4 g/mol
InChI Key: SSVAEJVMNPTETM-UHFFFAOYSA-N
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Description

N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium is a complex organic compound with a unique structure that includes a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the ethyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium: shares similarities with other benzofuran derivatives and quaternary ammonium compounds.

    N,N-diethyl-N-methyl-2-{[(3-methyl-2-buten-1-yl)valinamide]}: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its benzofuran core provides a distinct chemical reactivity, while the quaternary ammonium group enhances its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H24NO3+

Molecular Weight

290.4 g/mol

IUPAC Name

diethyl-methyl-[2-(3-methyl-1-benzofuran-2-carbonyl)oxyethyl]azanium

InChI

InChI=1S/C17H24NO3/c1-5-18(4,6-2)11-12-20-17(19)16-13(3)14-9-7-8-10-15(14)21-16/h7-10H,5-6,11-12H2,1-4H3/q+1

InChI Key

SSVAEJVMNPTETM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1=C(C2=CC=CC=C2O1)C

Origin of Product

United States

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